molecular formula C9H9N3O2 B1283505 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 69904-14-9

6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B1283505
CAS RN: 69904-14-9
M. Wt: 191.19 g/mol
InChI Key: FWTQHXAYMVYHKX-UHFFFAOYSA-N
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Description

“6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione” is a derivative of quinoxalinedione . Quinoxalinediones are a family of related compounds sharing the same bicyclic core . Various quinoxalinediones are drugs .


Synthesis Analysis

Quinoxalinedione is produced by condensation of dimethyloxalate and o-phenylenediamine . The compound exists in solution and the solid state predominantly as the diamide form . Some reactions of the compound indicate a role for the diol tautomer .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Chiral Compounds : Research shows that 6,7-disubstituted quinoxaline-2,3-diones have been synthesized and studied for their potential as AMPA receptor agonists and antagonists, highlighting their relevance in neuropharmacology (Sun et al., 1996).
  • Novel Routes for Synthesis : Innovative methods have been developed for synthesizing new quinoxalines, including 6-methyl-1,4-dihydroquinoxaline-2,3-dione, which may possess pharmacological properties (Zouitini et al., 2017).

Pharmacological Research

  • Receptor Antagonism Studies : Studies have explored the role of 6,7-disubstituted quinoxaline-2,3-diones as antagonists for specific receptors, such as the glycine site of the NMDA receptor, indicating their potential in neurological research (Cai et al., 1997).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : 6-Methyl-1,4-dihydroquinoxaline-2,3-dione has been studied as a corrosion inhibitor, showing potential in protecting materials against corrosion (Zouitini et al., 2019).

Neurophysiology and Neuropharmacology

  • Neurophysiological Characterization : The compound has been used in studying the quantitative characterization of glutamate receptor antagonism, providing insights into synaptic transmission and neuronal communication (Yamada et al., 1989).

Molecular Biology and Cell Studies

  • Cytotoxicity Studies : Novel quinoxaline derivatives, including those related to 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines (Nor et al., 2013).

Glutamate Receptors and Synaptic Transmission

  • Photoreactive Antagonist Design : Research has focused on designing photoreactive antagonists based on the quinoxalinedione scaffold for AMPA receptors, useful for studying synaptic transmission (Chambers et al., 2004).

Crystallography and Structural Chemistry

  • Crystallographic Studies : The crystallization and structural analysis of 6-methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione have been conducted to understand its molecular arrangement (Zouitini et al., 2017).

Antiviral Research

  • Antiviral Agent Synthesis : Novel quinoxaline derivatives have been synthesized and tested for their antiviral activity against various viral strains, demonstrating the compound's potential in antiviral research (Elzahabi, 2017).

properties

IUPAC Name

6-amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-4-2-6-7(3-5(4)10)12-9(14)8(13)11-6/h2-3H,10H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTQHXAYMVYHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571643
Record name 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione

CAS RN

69904-14-9
Record name 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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